N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the pyrimidine and pyridine rings, and the formation of the thioacetamide group. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a thioacetamide group. The benzodioxole, pyrimidine, and pyridine rings would contribute to the compound’s rigidity and planarity, while the thioacetamide group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar thioacetamide group and the nonpolar aromatic rings .Applications De Recherche Scientifique
Crystal Structure Analysis
Studies have focused on the crystal structures of related compounds, revealing insights into their molecular conformation, bonding, and intramolecular interactions. For instance, Subasri et al. (2016) examined the crystal structures of compounds with a similar thioacetamide bridge, highlighting the folded conformation and intramolecular hydrogen bonding that stabilize these molecules (Subasri et al., 2016). Such structural analyses contribute to understanding the compound's chemical behavior and potential reactivity.
Synthesis and Biological Activities
Research has also delved into the synthesis and biological activities of analogs, offering a foundation for the development of therapeutic agents. For example, Su et al. (1986) synthesized analogs demonstrating significant anticancer activity, illustrating the compound's potential as a scaffold for designing anticancer drugs (Su et al., 1986).
Metabolic Stability Improvement
Investigations into metabolic stability have led to the discovery of analogs with improved stability profiles. Stec et al. (2011) explored various heterocyclic analogs to reduce metabolic deacetylation, a key step in enhancing the compound's stability and efficacy (Stec et al., 2011).
Novel Synthetic Pathways
Innovative synthetic methods have been developed to create derivatives with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from related scaffolds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Dual Inhibitory Functions
Gangjee et al. (2005) designed and synthesized derivatives acting as dual inhibitors of key enzymes, showcasing the compound's versatility in targeting multiple biological pathways for antitumor activity (Gangjee et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-7-19(24-20(23-13)15-3-2-6-21-10-15)28-11-18(25)22-9-14-4-5-16-17(8-14)27-12-26-16/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPYWROLATVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.